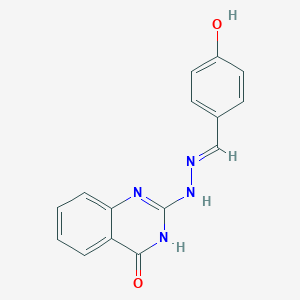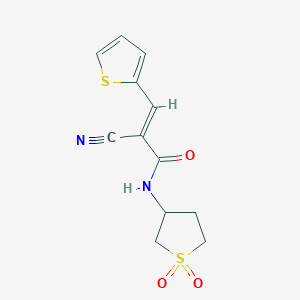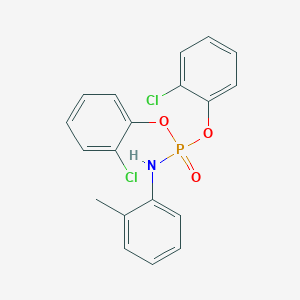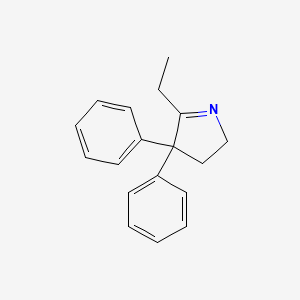![molecular formula C27H36N2O3 B11973862 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(deciloxi)-N-[2-(1-oxo-1,3-dihidro-2H-isoindol-2-il)etil]benzamida es un compuesto orgánico complejo que presenta un núcleo de benzamida con un sustituyente deciloxi y una porción isoindolinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(deciloxi)-N-[2-(1-oxo-1,3-dihidro-2H-isoindol-2-il)etil]benzamida típicamente involucra múltiples pasos:
Formación de la porción isoindolinona: Esto se puede lograr mediante la ciclización del anhídrido ftálico con una amina apropiada en condiciones ácidas.
Adición del grupo deciloxi: El grupo deciloxi se puede introducir mediante una reacción de eterificación utilizando decanol y un grupo saliente adecuado como el cloruro de tosilo.
Formación del núcleo de benzamida: El paso final implica el acoplamiento del derivado de isoindolinona con un derivado de cloruro de benzoílo en condiciones básicas para formar el enlace benzamida.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar los catalizadores y solventes más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción isoindolinona, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el compuesto, potencialmente convirtiéndolos en alcoholes.
Sustitución: El núcleo de benzamida puede sufrir reacciones de sustitución, particularmente la sustitución aromática electrofílica, para introducir varios sustituyentes en el anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: La sustitución aromática electrofílica se puede facilitar mediante reactivos como mezclas de nitración (para la nitración) o halógenos (para la halogenación).
Productos principales
Oxidación: Derivados oxidados de la porción isoindolinona.
Reducción: Derivados de alcohol del compuesto original.
Sustitución: Diversos derivados de benzamida sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
Química medicinal: El compuesto se puede explorar por su potencial como farmacóforo en el diseño de fármacos, particularmente para sus interacciones con dianas biológicas.
Ciencia de materiales: Su estructura única puede prestarse a aplicaciones en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación biológica: El compuesto se puede utilizar como una sonda para estudiar diversas vías e interacciones bioquímicas.
Aplicaciones industriales: Puede encontrar uso en la síntesis de polímeros avanzados o como precursor para otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 4-(deciloxi)-N-[2-(1-oxo-1,3-dihidro-2H-isoindol-2-il)etil]benzamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con diversas dianas moleculares como enzimas o receptores, potencialmente inhibiendo o activando vías específicas. La porción isoindolinona puede desempeñar un papel crucial en la unión a estas dianas, mientras que el grupo deciloxi podría influir en la solubilidad y la permeabilidad de la membrana del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido benzenoacético, 4-(1,3-dihidro-1-oxo-2H-isoindol-2-il)-α-etil-, éster etílico
- Ácido 4-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)butanoico
Unicidad
4-(deciloxi)-N-[2-(1-oxo-1,3-dihidro-2H-isoindol-2-il)etil]benzamida es única debido a la presencia del grupo deciloxi, que puede alterar significativamente sus propiedades físicas y químicas en comparación con compuestos similares. Esta singularidad se puede aprovechar en el diseño de compuestos con propiedades específicas deseadas para diversas aplicaciones.
Propiedades
Fórmula molecular |
C27H36N2O3 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
4-decoxy-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H36N2O3/c1-2-3-4-5-6-7-8-11-20-32-24-16-14-22(15-17-24)26(30)28-18-19-29-21-23-12-9-10-13-25(23)27(29)31/h9-10,12-17H,2-8,11,18-21H2,1H3,(H,28,30) |
Clave InChI |
ALYYZVRSZQAOBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)


